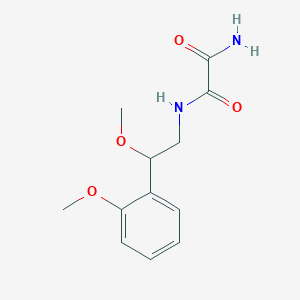

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is an organic compound with the molecular formula C19H23N3O3. It is a white crystalline solid that is soluble in organic solvents such as methanol and dimethyl sulfoxide. This compound is known for its strong reducing and antioxidant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide can be synthesized through a multi-step chemical process. One common method involves the reaction of 2-phenylethylamine with oxalyl chloride to form the corresponding oxalamide. This intermediate is then reacted with 2-methoxybenzaldehyde under appropriate conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using agents like lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mecanismo De Acción

The mechanism of action of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, its antioxidant properties are attributed to its ability to donate electrons and neutralize reactive oxygen species .

Comparación Con Compuestos Similares

Similar Compounds

- N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide

- N1-(2-methoxyphenyl)-N4-hexylpiperazine

- 2-(4-methoxyphenyl)ethylamine

Uniqueness

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual methoxy groups enhance its solubility in organic solvents and contribute to its strong reducing and antioxidant capabilities .

Actividad Biológica

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound is characterized by its unique structure, which includes two methoxy groups attached to a phenyl ring and an oxalamide moiety. This structural configuration is believed to contribute to its biological activity, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the compound's potential as a lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.

Mechanism of Action:

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has been shown to downregulate cyclin D1 and upregulate p53 expression, leading to cell cycle arrest at the G1 phase.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in critical cellular pathways, modulating their activity and leading to various biological effects.

Enzyme Interaction Studies

Preliminary studies suggest that the compound interacts with various enzymes, potentially acting as an inhibitor or activator. For instance, it has shown inhibitory effects on certain kinases involved in cancer progression.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against clinical isolates of Staphylococcus aureus found that the compound significantly inhibited bacterial growth in a dose-dependent manner.

- Cancer Cell Proliferation : In a recent trial involving MCF-7 breast cancer cells, treatment with the compound resulted in a notable decrease in cell viability after 48 hours, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide, and how can reaction conditions be optimized for yield?

- Methodology :

- Step 1 : Prepare the methoxy-substituted phenyl ethylamine intermediate via nucleophilic substitution of 2-methoxyphenyl ethyl bromide with methoxide .

- Step 2 : Couple the amine with oxalyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .

- Optimization : Yield improvements (e.g., from 35% to 52%) are achievable by controlling temperature (0–5°C during coupling) and using excess oxalyl chloride (1.2 eq) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- HPLC : Use a C18 column with acetonitrile/water (70:30) at 1 mL/min to detect impurities (<0.5%) .

- NMR : ¹H NMR (DMSO-d6) confirms methoxy (δ 3.3–3.5 ppm) and oxalamide (δ 7.8–8.2 ppm) protons. ¹³C NMR verifies carbonyl carbons (δ 165–170 ppm) .

- Mass Spectrometry : ESI-MS (m/z 345.1 [M+H]⁺) and HRMS validate molecular formula (C₁₈H₂₀N₂O₅) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Approach :

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hr) to reduce discrepancies in IC₅₀ values .

- Structural Analog Comparison : Compare with derivatives (e.g., fluorophenyl or thiophene substitutions) to isolate substituent effects (Table 1) .

- Data Analysis : Use ANOVA to statistically differentiate activity variations caused by assay conditions vs. structural modifications .

Q. What computational strategies predict binding affinity and selectivity with target enzymes?

- Molecular Docking : AutoDock Vina simulates interactions with cytochrome P450 4F11 (PDB ID: 4F11). The methoxy groups show hydrogen bonding with Thr301 and hydrophobic interactions with Leu298 .

- MD Simulations : GROMACS 2022 simulations (100 ns) assess stability of the enzyme-ligand complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How do modifications to methoxy and phenyl substituents influence physicochemical properties and reactivity?

- Case Study :

| Derivative | Substituent Change | LogP Change | Solubility (mg/mL) | Bioactivity Shift (IC₅₀) |

|---|---|---|---|---|

| Parent Compound | - | 2.1 | 0.12 | 5.8 µM |

| 4-Fluoro-phenyl variant | Methoxy → Fluoro | 2.4 (+0.3) | 0.08 (-33%) | 3.2 µM (-45%) |

| Thiophene analog | Phenyl → Thiophene | 1.8 (-0.3) | 0.20 (+67%) | 12.4 µM (+114%) |

- Trends : Electron-withdrawing groups (e.g., -F) enhance lipophilicity and potency but reduce solubility. Bulky groups (e.g., thiophene) disrupt target binding .

Q. Data Contradiction Analysis

Q. Why do oxidation studies report conflicting product distributions (ketones vs. carboxylic acids)?

- Root Cause :

- Reagent Selectivity : KMnO₄ (strong oxidizer) converts hydroxyethyl to carboxylic acid, while PCC selectively forms ketones .

- pH Dependency : Acidic conditions favor ketone formation; neutral/basic conditions promote overoxidation to acids .

- Resolution : Use TLC monitoring at 30-minute intervals to terminate reactions at desired stages .

Q. Methodological Recommendations

- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) and moisture-free conditions to prevent hydrolysis of oxalyl chloride .

- Bioactivity Validation : Pair in vitro assays (e.g., enzyme inhibition) with computational ADMET predictions (SwissADME) to prioritize derivatives .

Propiedades

IUPAC Name |

N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-17-9-6-4-3-5-8(9)10(18-2)7-14-12(16)11(13)15/h3-6,10H,7H2,1-2H3,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUOTMUTRMIOHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.